An In-depth Technical Guide to 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine: Structure, Properties, and Therapeutic Potential
This technical guide provides a comprehensive analysis of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine, a substituted benzothiazole derivative of significant interest in medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, delves into the compound's chemical structure, physicochemical properties, spectroscopic characteristics, and synthetic pathways. Furthermore, it explores the extensive therapeutic potential of the 2-aminobenzothiazole scaffold, drawing upon a wealth of scientific literature to infer the probable biological activities and mechanisms of action of the title compound.
Introduction: The Prominence of the 2-Aminobenzothiazole Scaffold
The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The 2-aminobenzothiazole moiety, in particular, serves as a versatile pharmacophore, with numerous derivatives having advanced into clinical trials and beyond. The introduction of specific substituents onto this core structure, such as the bromo and methoxy groups in 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine, allows for the fine-tuning of its physicochemical properties and biological target specificity, making it a compound of considerable interest for further investigation.
Chemical Structure and Physicochemical Properties
The foundational characteristics of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine are pivotal for understanding its behavior in both chemical and biological systems.
Table 1: Chemical Identity and Predicted Physicochemical Properties
| Property | Value | Source/Note |
| IUPAC Name | 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine | --- |
| Molecular Formula | C₈H₇BrN₂OS | [1] |
| Molecular Weight | 259.12 g/mol | [1] |
| CAS Number | Not explicitly assigned. A related isomer, 5-Bromo-6-methoxybenzo[d]thiazol-2-amine, has the CAS number 80689-47-0. | |
| Predicted logP | ~2.5 - 3.0 | Estimated based on analogs. The presence of the bromo and methoxy groups increases lipophilicity compared to the parent 2-aminobenzothiazole. |
| Predicted Solubility | Low aqueous solubility | Expected to be poorly soluble in water but soluble in organic solvents like DMSO and ethanol. The basic amino group suggests pH-dependent solubility, with increased solubility in acidic conditions. |
| Predicted pKa | ~4-5 (for the protonated amino group) | Estimated based on similar 2-aminobenzothiazole structures. |
| Melting Point | Not available | The related compound, 6-Methoxy-1,3-benzothiazol-2-amine, has a melting point of 163-165 °C. The introduction of a bromine atom would likely increase the melting point. |
| Boiling Point | Not available | Expected to be high due to the aromatic structure and polar functional groups. |
Spectroscopic Analysis: A Comparative Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amino group protons. The aromatic protons on the benzothiazole ring would appear as doublets or singlets in the downfield region (typically δ 7.0-8.0 ppm). The methoxy protons would present as a sharp singlet around δ 3.8-4.0 ppm. The amino protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would display signals for all eight carbon atoms. The carbon atom of the C=N bond in the thiazole ring would be significantly downfield (around δ 160-170 ppm). The aromatic carbons would resonate in the typical range of δ 110-150 ppm, with their specific shifts influenced by the bromo and methoxy substituents. The methoxy carbon would appear around δ 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would provide valuable information about the functional groups present. Key expected absorption bands include:
-
N-H stretching: Two bands in the region of 3300-3450 cm⁻¹ characteristic of a primary amine.[2]
-
C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while the methoxy C-H stretch would be just below 3000 cm⁻¹.
-
C=N stretching: A strong absorption band around 1620-1650 cm⁻¹ corresponding to the imine bond within the thiazole ring.
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C-O stretching: A characteristic band for the aryl ether linkage of the methoxy group, typically in the range of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).
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C-Br stretching: A band in the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately equal intensity for M⁺ and M+2 peaks) would be a definitive feature. Fragmentation patterns would likely involve the loss of the amino group, the methoxy group, and cleavage of the thiazole ring.
Synthesis and Characterization
The synthesis of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine can be achieved through established methodologies for 2-aminobenzothiazole formation. A common and effective route involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.
Proposed Synthetic Pathway
A plausible synthetic route starts from 4-bromo-3-methoxyaniline. This precursor, upon reaction with potassium or ammonium thiocyanate in the presence of bromine, undergoes an electrophilic cyclization to yield the target compound.
Caption: Proposed synthetic workflow for 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
4-Bromo-3-methoxyaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ammonium hydroxide (NH₄OH)
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve 4-bromo-3-methoxyaniline (1.0 eq) and potassium thiocyanate (2.0 eq) in glacial acetic acid.
-
Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water. Neutralize the solution carefully with ammonium hydroxide until a precipitate forms.
-
Isolation and Purification: Filter the precipitate, wash thoroughly with water, and dry under vacuum. Recrystallize the crude product from ethanol to obtain pure 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine.
Characterization: The purified product should be characterized by standard analytical techniques (NMR, IR, and MS) to confirm its structure and purity, comparing the obtained data with the predicted spectral features discussed in Section 3.
Biological Activity and Therapeutic Potential
While direct biological data for 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine is limited, the extensive research on the 2-aminobenzothiazole scaffold provides a strong foundation for predicting its potential therapeutic applications.
Anticancer Activity
Numerous 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[3][4] The presence of a halogen atom, such as bromine, and a methoxy group has been shown to modulate this activity.[3] The proposed mechanisms of action for this class of compounds are diverse and include:
-
Inhibition of Protein Kinases: Many 2-aminobenzothiazoles act as inhibitors of various protein kinases involved in cancer cell proliferation and survival signaling pathways.
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways.
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: A simplified signaling pathway illustrating a potential anticancer mechanism of action.
Antimicrobial Activity
The 2-aminobenzothiazole scaffold is also a well-known pharmacophore for the development of antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi.[5][6] The mode of action is often related to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity conferred by the bromo and methoxy groups in 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine may enhance its ability to penetrate microbial cell membranes.
Neuroprotective and Other Activities
Recent research has highlighted the potential of benzothiazole derivatives in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[7][8][9] Some derivatives have been shown to inhibit key enzymes involved in the pathology of these diseases, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). Furthermore, the anti-inflammatory properties of some 2-aminobenzothiazoles suggest their potential utility in a variety of inflammatory conditions.
Conclusion and Future Directions
6-Bromo-5-methoxy-1,3-benzothiazol-2-amine is a compound with significant potential for further investigation in the field of drug discovery. While direct experimental data is currently sparse, a comprehensive analysis of its structural analogs provides a strong rationale for its synthesis and biological evaluation. Its predicted physicochemical properties and the established biological activities of the 2-aminobenzothiazole scaffold suggest that it could be a valuable lead compound for the development of novel anticancer, antimicrobial, or neuroprotective agents. Future research should focus on the efficient synthesis and thorough characterization of this compound, followed by a systematic evaluation of its biological activities in relevant in vitro and in vivo models. Such studies will be crucial in unlocking the full therapeutic potential of this promising molecule.
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